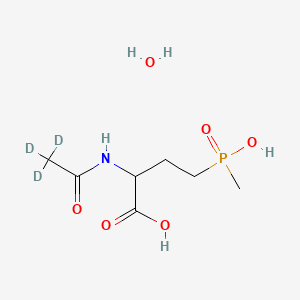

N-Acetyl-DL-glufosinate-d3 (hydrate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-DL-glufosinate-d3 (hydrate) is a deuterium-labeled derivative of N-Acetyl-DL-glufosinate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .

化学反应分析

N-Acetyl-DL-glufosinate-d3 (hydrate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

N-Acetyl-DL-glufosinate-d3 (hydrate) has several scientific research applications, including:

Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.

Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.

Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development and testing of new chemical processes and products.

作用机制

The mechanism of action of N-Acetyl-DL-glufosinate-d3 (hydrate) involves its use as a tracer in various studies. The deuterium labeling allows for the precise tracking of the compound in different environments. The molecular targets and pathways involved depend on the specific application and study design .

相似化合物的比较

N-Acetyl-DL-glufosinate-d3 (hydrate) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

N-Acetyl-DL-glufosinate: The non-deuterated version of the compound.

N-Acetylphosphinothricin: Another derivative with similar chemical properties.

These compounds share similar chemical structures but differ in their isotopic composition and specific applications.

生物活性

N-Acetyl-DL-glufosinate-d3 (hydrate) is a deuterated derivative of glufosinate, a well-known herbicide that acts by inhibiting the enzyme glutamine synthetase. This compound has garnered attention not only for its herbicidal properties but also for its potential biological activities. This article delves into the biological activity of N-Acetyl-DL-glufosinate-d3, summarizing relevant research findings, case studies, and applications.

N-Acetyl-DL-glufosinate-d3 is characterized by the addition of deuterium atoms, which can enhance the stability and detection of the compound in various biological assays. The incorporation of deuterium allows researchers to trace the compound's metabolic pathways and interactions within biological systems.

The primary mechanism of action of N-Acetyl-DL-glufosinate-d3 involves the inhibition of glutamine synthetase, leading to an accumulation of ammonia and a decrease in amino acid levels. This disruption can result in neurotoxic effects, particularly in developing organisms. Research indicates that glufosinate and its derivatives may affect neuronal development and function, as seen in developmental neurotoxicity studies.

Biological Activity

- Neurotoxicity : A case study involving DL-glufosinate ammonium (the non-deuterated form) demonstrated significant neurotoxic effects in offspring, including altered brain morphometrics and increased motor activity. These findings suggest that N-Acetyl-DL-glufosinate-d3 may exhibit similar neurotoxic properties due to its structural similarities .

- In Vitro Studies : In vitro assays have been conducted to assess the impact of DL- and L-glufosinate isomers on neuronal networks. While DL-glufosinate did not show significant effects on neurite outgrowth or network formation at certain concentrations, it did increase the firing rate of mature networks, indicating potential excitatory effects .

- Toxicokinetics : Toxicokinetic assessments have been utilized to derive administered equivalent doses for in vitro testing concentrations. The assessments indicated that the available guideline study for DL-glufosinate would be protective against potential developmental neurotoxicity from L-glufosinate isomers .

Applications in Research

N-Acetyl-DL-glufosinate-d3 is employed in various research domains:

- Neurodevelopmental Studies : Its use in developmental neurotoxicity studies helps elucidate mechanisms underlying neurotoxic effects.

- Metabolic Pathway Tracing : The deuterated nature allows for precise tracking in metabolic studies, aiding in understanding how glufosinate derivatives affect cellular processes.

- Herbicide Efficacy : Research continues into its effectiveness as a herbicide, particularly regarding its environmental impact and residues.

Research Findings Summary Table

属性

分子式 |

C7H16NO6P |

|---|---|

分子量 |

244.20 g/mol |

IUPAC 名称 |

4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate |

InChI |

InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3; |

InChI 键 |

QLOALVGWAUILHA-NIIDSAIPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O |

规范 SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。